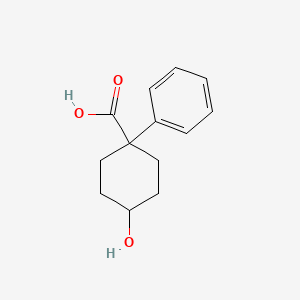
4-Hydroxy-1-phenylcyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-phenylcyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O3. It is a derivative of cyclohexane, featuring a hydroxyl group and a phenyl group attached to the cyclohexane ring, along with a carboxylic acid functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. One common method is the catalytic hydrogenation of 4-phenylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions . The reaction proceeds as follows:
Catalytic Hydrogenation:
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of reactants into a reactor containing the catalyst, with the product being continuously removed and purified .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium, Elevated temperature
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, Room temperature
-
Substitution
Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)
Conditions: Acidic medium, Elevated temperature
Major Products Formed
Oxidation: Formation of 4-oxo-1-phenylcyclohexanecarboxylic acid.
Reduction: Formation of 4-hydroxy-1-phenylcyclohexanol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-phenylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the carboxylic acid group can undergo ionization, impacting the compound’s solubility and reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the hydroxyl and phenyl groups, resulting in different chemical properties and reactivity.
4-Hydroxybenzoic acid: Contains a hydroxyl group on the benzene ring but lacks the cyclohexane ring.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety instead of a cyclohexane ring
Uniqueness
4-Hydroxy-1-phenylcyclohexanecarboxylic acid is unique due to the presence of both a hydroxyl group and a phenyl group on the cyclohexane ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-hydroxy-1-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c14-11-6-8-13(9-7-11,12(15)16)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |
Clave InChI |
CJANDZDTFQKEPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1O)(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


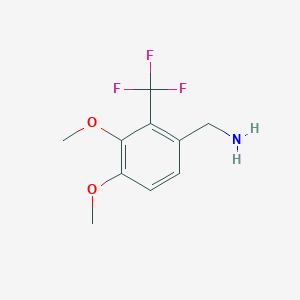
![(NE)-N-[2,2,2-trifluoro-1-(furan-2-yl)ethylidene]hydroxylamine](/img/structure/B13008169.png)
![N,N-dimethyl-2-[(oxetan-3-yl)amino]propanamide](/img/structure/B13008172.png)
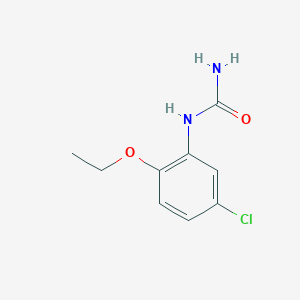
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)
![5-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13008192.png)
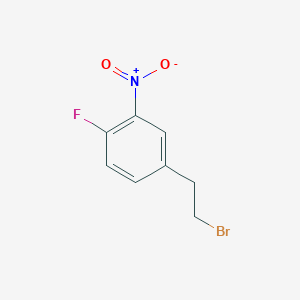

![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)
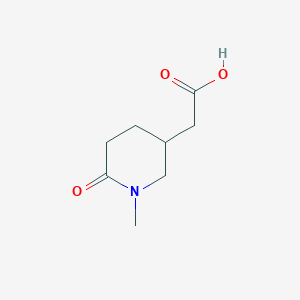

![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)
![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B13008241.png)
![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
